
(2R)-1,1,1-trifluoro-3-hydrazinylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1,1,1-trifluoro-3-hydrazinylpropan-2-ol is an organic compound characterized by the presence of trifluoromethyl and hydrazinyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1,1,1-trifluoro-3-hydrazinylpropan-2-ol typically involves the reaction of trifluoroacetaldehyde with hydrazine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization or distillation. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-1,1,1-trifluoro-3-hydrazinylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted amines, oxides, and other derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2R)-1,1,1-trifluoro-3-hydrazinylpropan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (2R)-1,1,1-trifluoro-3-hydrazinylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The hydrazinyl group can form hydrogen bonds and interact with active sites of enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R)-1,1,4,4-tetraphenylbutane-1,2,3,4-tetraol: Known for its host-guest chemistry applications.
(2R,6R)-6-hydroxy-2,6-dimethylheptan-4-one: Used in fragrance and flavor industries.
Uniqueness
(2R)-1,1,1-trifluoro-3-hydrazinylpropan-2-ol is unique due to the presence of both trifluoromethyl and hydrazinyl groups, which impart distinct chemical and biological properties
Propriétés
Formule moléculaire |
C3H7F3N2O |
|---|---|
Poids moléculaire |
144.10 g/mol |
Nom IUPAC |
(2R)-1,1,1-trifluoro-3-hydrazinylpropan-2-ol |
InChI |
InChI=1S/C3H7F3N2O/c4-3(5,6)2(9)1-8-7/h2,8-9H,1,7H2/t2-/m1/s1 |
Clé InChI |
ZFRGALNQTKHBTE-UWTATZPHSA-N |
SMILES isomérique |
C([C@H](C(F)(F)F)O)NN |
SMILES canonique |
C(C(C(F)(F)F)O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


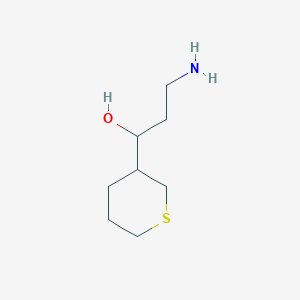
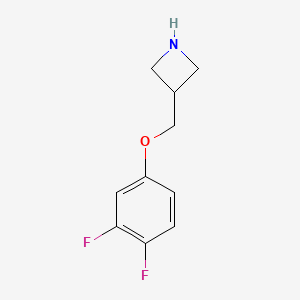
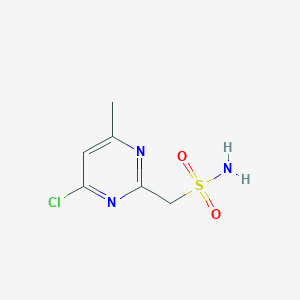
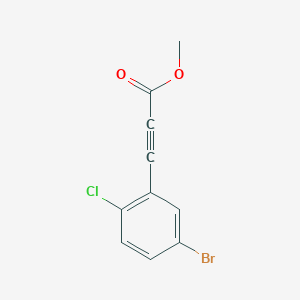

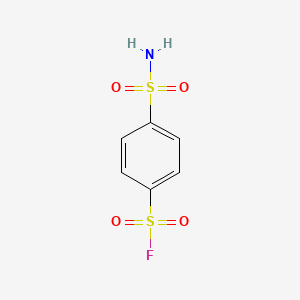
![4-(1-Aminoethyl)-N-[(furan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B13238433.png)
![1-[(3-Methylpyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13238440.png)

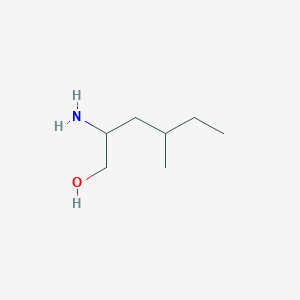
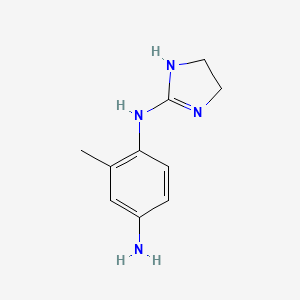

![1-(Propan-2-yl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine](/img/structure/B13238466.png)
![3-(4-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B13238473.png)
